molecular formula C20H26O4 B563657 Pterisolic acid C CAS No. 1401419-87-1

Pterisolic acid C

Cat. No.: B563657
CAS No.: 1401419-87-1
M. Wt: 330.424
InChI Key: MOEGAVNUGPZNDZ-OBHGLWADSA-N
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Description

Pterisolic acid C is a naturally occurring diterpenoid compound isolated from the fern species Pteris semipinnata. This compound belongs to the ent-kaurane family of diterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterisolic acid C can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthetic route typically involves the formation of the ent-kaurane skeleton, followed by specific functional group modifications to yield this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the fern Pteris semipinnata. The process includes harvesting the plant material, followed by solvent extraction using ethanol or other suitable solvents. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Pterisolic acid C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst. The reactions are usually conducted under an inert atmosphere.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles. The reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Pterisolic acid C has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical behavior of ent-kaurane diterpenoids and for developing new synthetic methodologies.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of pterisolic acid C involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By activating the Nrf2 pathway, this compound enhances the expression of antioxidant and detoxification enzymes, thereby providing cytoprotective effects against oxidative stress and inflammation.

Comparison with Similar Compounds

Pterisolic acid C is part of a series of ent-kaurane diterpenoids, including pterisolic acids A, B, D, E, and F. These compounds share a similar core structure but differ in their functional groups and stereochemistry. Compared to its analogs, this compound is unique due to its specific hydroxyl and carboxyl group arrangements, which contribute to its distinct biological activities. Other similar compounds include ent-11alpha-hydroxy-15-oxokaur-16-en-19-oic acid, paniculoside III, and grandifloric acid, each with varying degrees of bioactivity and pharmacological properties.

Biological Activity

Pterisolic acid C, a naturally occurring diterpenoid isolated from the fern Pteris semipinnata, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound belongs to the ent-kaurane family of diterpenoids. It is primarily extracted from the Pteris semipinnata plant through solvent extraction methods, followed by purification techniques such as high-performance liquid chromatography (HPLC) . The molecular structure of this compound features specific hydroxyl and carboxyl groups that contribute to its biological activity.

Cytotoxicity

Research indicates that this compound exhibits moderate cytotoxic activity against various human cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)
  • BGC-823 (gastric cancer)

These findings suggest potential anti-cancer properties, although further investigations are necessary to elucidate its mechanisms of action and efficacy .

Antioxidant and Anti-inflammatory Effects

This compound has been identified as a potential antioxidant, capable of modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway enhances the expression of antioxidant enzymes, providing cytoprotective effects against oxidative stress and inflammation . This mechanism is crucial for its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It has been shown to modulate various signaling pathways, particularly those involved in cellular defense mechanisms. The activation of the Nrf2 pathway leads to increased expression of detoxification enzymes, which can protect cells from damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Related Compounds

This compound is part of a series of ent-kaurane diterpenoids that include other compounds like pterisolic acids A, B, D, E, and F. These compounds share a similar core structure but differ in their functional groups and stereochemistry. The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to its analogs .

Compound NameSourceKey Activity
Pterisolic Acid APteris semipinnataAntioxidant and anti-inflammatory
Pterisolic Acid BPteris semipinnataNrf2 activator
This compoundPteris semipinnataModerate cytotoxicity

Case Studies and Research Findings

  • Cytotoxic Activity Study : A study investigating the cytotoxic effects of this compound on HCT-116 cells revealed a dose-dependent response with significant cell death observed at higher concentrations. This suggests that this compound may be a candidate for further development as an anti-cancer agent .
  • Nrf2 Pathway Activation : Another study demonstrated that this compound activates the Nrf2 pathway similarly to its analogs. This activation was shown to enhance the expression of protective enzymes in cellular models exposed to oxidative stress .
  • Pharmacological Review : A comprehensive review highlighted various pharmacological effects associated with ferns' secondary metabolites, including those from Pteris semipinnata. It emphasized the potential for these compounds in treating diseases related to oxidative stress and inflammation .

Properties

IUPAC Name

(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGAVNUGPZNDZ-OBHGLWADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194053
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-87-1
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the cytotoxic activity of Pterisolic acid C?

A1: [] this compound exhibited moderate cytotoxic activity against three human cancer cell lines: HCT-116 (colon cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer). This suggests potential anti-cancer properties, although further research is needed to determine its mechanism of action and efficacy. []

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